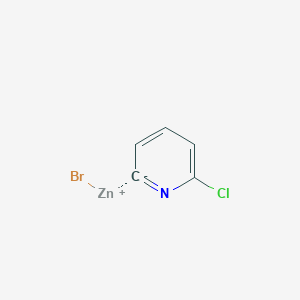
6-Chloro-2-pyridylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier MFCD18433429 6-Chloro-2-pyridylzinc bromide . It is a chemical reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Chloro-2-pyridylzinc bromide is synthesized through the reaction of 6-chloropyridine with zinc bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The product is then purified and concentrated to the desired molarity for commercial distribution .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-2-pyridylzinc bromide primarily undergoes substitution reactions where the pyridyl group is transferred to another molecule. It can also participate in oxidation and reduction reactions depending on the reagents and conditions used .
Common Reagents and Conditions:
Substitution Reactions: Commonly involve or as reactants.
Oxidation Reactions: Often use like or .
Reduction Reactions: Typically involve reducing agents such as lithium aluminum hydride or sodium borohydride .
Major Products: The major products formed from these reactions depend on the specific reactants and conditions but generally include substituted pyridines and various organic compounds with the pyridyl group attached .
Applications De Recherche Scientifique
6-Chloro-2-pyridylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-Chloro-2-pyridylzinc bromide exerts its effects involves the transfer of the pyridyl group to a target molecule. This transfer is facilitated by the zinc atom , which acts as a Lewis acid to stabilize the transition state and promote the reaction. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
- 6-Chloro-2-pyridylmagnesium bromide
- 6-Chloro-2-pyridylboronic acid
- 6-Chloro-2-pyridylstannane
Comparison: 6-Chloro-2-pyridylzinc bromide is unique in its ability to form stable carbon-carbon bonds under mild conditions, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers better stability and reactivity, particularly in substitution reactions .
Propriétés
IUPAC Name |
bromozinc(1+);6-chloro-2H-pyridin-2-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1-3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXLEXBROKBRSZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=NC(=C1)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


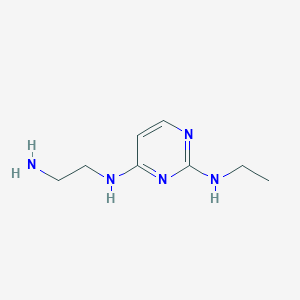
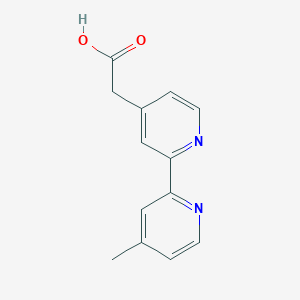
![Prop-2-en-1-yl 5-[4-(dimethylamino)phenyl]-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14881539.png)
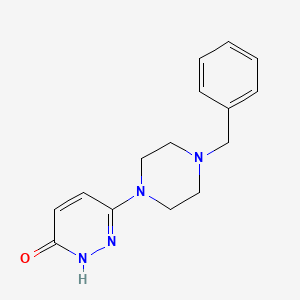
![2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881548.png)
![3-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14881551.png)

![(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B14881558.png)
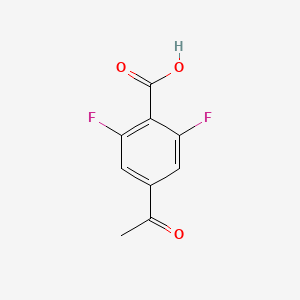


![Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate](/img/structure/B14881589.png)
